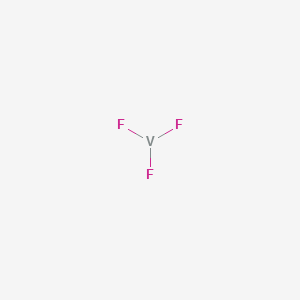

Vanadium trifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vanadium trifluoride is a chemical compound with the formula VF₃. It is a yellow-green, refractory solid that is insoluble in water. This compound is known for its high melting point and magnetic properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Vanadium trifluoride can be synthesized through a two-step process starting from vanadium trioxide. The first step involves the conversion of vanadium trioxide to hexafluorovanadate (III) salt using ammonium bifluoride: [ \text{V}_2\text{O}_3 + 6 \text{(NH}_4\text{)HF}_2 \rightarrow 2 \text{(NH}_4\text{)}_3\text{VF}_6 + 3 \text{H}_2\text{O} ] In the second step, the hexafluorovanadate is thermally decomposed to produce this compound: [ \text{(NH}_4\text{)}_3\text{VF}_6 \rightarrow 3 \text{NH}_3 + 3 \text{HF} + \text{VF}_3 ] This method is commonly used in industrial settings to produce high-purity this compound .

Análisis De Reacciones Químicas

Vanadium trifluoride undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to higher oxidation states, such as vanadium tetrafluoride and vanadium pentafluoride.

Reduction: It can be reduced to lower oxidation states, such as vanadium dichloride.

Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other ligands.

Common reagents used in these reactions include hydrogen fluoride, ammonium bifluoride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis of Vanadium Trifluoride

This compound can be synthesized through several methods, with one common approach involving the conversion of vanadium trioxide. The process typically includes:

-

Conversion of Vanadium Trioxide :

V2O3+6 NH4 HF2→2 NH4 3VF6+3H2O

-

Thermal Decomposition :

NH4 3VF6→3NH3+3HF+VF3

This method is favored in industrial settings for producing high-purity this compound, essential for its subsequent applications.

Scientific Research Applications

This compound has garnered interest in several research domains:

Catalysis

This compound serves as a catalyst in various chemical reactions, facilitating processes in organic synthesis and polymerization. Its catalytic properties are attributed to the ability to stabilize transition states during reactions.

Research indicates that vanadium compounds, including this compound, exhibit potential biological activities. Studies have shown effects on gene expression related to inflammatory responses and immune system modulation.

Medical Applications

Ongoing research explores the therapeutic potential of vanadium compounds in treating conditions such as diabetes and cancer. The mechanism involves inhibition of certain enzymes, influencing metabolic pathways .

Industrial Uses

This compound is utilized in the production of specialized materials, including high-performance alloys and ceramics. Its properties contribute to enhanced durability and resistance to corrosion in manufacturing processes .

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound could effectively catalyze the conversion of alcohols to aldehydes under mild conditions, showcasing its utility in organic synthesis.

Case Study 2: Biological Impact

Research conducted on diabetic models indicated that this compound improved insulin sensitivity and glucose metabolism, suggesting its potential as a therapeutic agent for diabetes management.

Data Tables

Mecanismo De Acción

The mechanism of action of vanadium trifluoride involves its ability to interact with various molecular targets and pathways. In biological systems, vanadium compounds can inhibit certain enzymes, such as adenosine triphosphatases, by binding to their active sites. This inhibition can affect cellular processes and metabolic pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

Vanadium trifluoride is similar to other transition metal fluorides, such as manganese difluoride and chromium trifluoride. it is unique in its magnetic properties and high thermal stability. Other similar compounds include:

Vanadium tetrafluoride: Exhibits different oxidation states and reactivity.

Vanadium pentafluoride: Has higher oxidation state and different chemical behavior.

Vanadium trioxide: Used as a precursor in the synthesis of this compound

This compound stands out due to its specific combination of properties, making it valuable in various scientific and industrial applications.

Actividad Biológica

Vanadium trifluoride (VF₃) is a compound of growing interest in biological and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diabetes and cancer. This article reviews the biological activity of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is a transition metal fluoride that has been explored for its catalytic properties and its role in biological systems. It is known to interact with various biological molecules, influencing enzyme functions and metabolic pathways.

Vanadium compounds, including VF₃, exhibit insulin-mimetic properties, which can enhance glucose metabolism and lipid profiles. These compounds are believed to act through several mechanisms:

- Enzyme Interaction : VF₃ can inhibit protein tyrosine phosphatases (PTPs), leading to increased insulin signaling pathways. This mechanism is crucial for its antidiabetic effects .

- Gene Expression Modulation : Vanadium compounds have been shown to alter the expression of genes involved in inflammatory responses and immune system processes, enhancing antitumor immunity .

- Metabolic Pathway Involvement : VF₃ participates in various metabolic pathways, impacting cellular processes such as apoptosis and cell proliferation.

The biochemical properties of this compound include:

- Cellular Effects : VF₃ has demonstrated effects on different cell types, promoting cell survival under stress conditions and modulating immune responses .

- Transport and Distribution : Studies suggest that VF₃ may interact with cellular transporters, influencing its localization within cells.

- Toxicity Considerations : The physiological state and dosage of VF₃ are critical in determining its toxicity profile; lower doses tend to exhibit beneficial effects while higher doses may lead to adverse outcomes.

Case Studies

- Diabetes Treatment : Clinical trials have indicated that vanadium compounds can improve insulin sensitivity in patients with non-insulin-dependent diabetes mellitus (NIDDM). A study involving intravenous administration of vanadium showed significant pharmacokinetics with a long terminal half-life, suggesting sustained biological activity .

- Cancer Therapy : Research has highlighted the potential of vanadium compounds in enhancing the efficacy of oncolytic virotherapy. VF₃ was found to increase the spread of oncolytic viruses in resistant tumor cell lines, leading to improved antitumor responses .

Data Tables

Propiedades

Número CAS |

10049-12-4 |

|---|---|

Fórmula molecular |

F3V-3 |

Peso molecular |

107.9367 g/mol |

Nombre IUPAC |

vanadium;trifluoride |

InChI |

InChI=1S/3FH.V/h3*1H;/p-3 |

Clave InChI |

UVZGWIPEZDZTAA-UHFFFAOYSA-K |

SMILES |

F[V](F)F |

SMILES canónico |

[F-].[F-].[F-].[V] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.